(6-Ethyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)(piperidin-1-yl)methanone
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Overview
Description
(6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(PIPERIDINO)METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes an isoxazole ring fused with a pyridine ring, and a piperidine moiety attached to a methanone group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(PIPERIDINO)METHANONE typically involves multi-step organic reactions. One common method involves the condensation of 2-amino-3-hydroxypyridine with carboxylic acids under microwave-assisted heating. This method is known for its efficiency and ability to produce the desired compound in moderate to good yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(PIPERIDINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
(6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(PIPERIDINO)METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Due to its potential biological activity, the compound is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of (6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(PIPERIDINO)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with fused ring structures, such as imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines . These compounds share structural similarities but may differ in their chemical and biological properties.
Uniqueness
What sets (6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(PIPERIDINO)METHANONE apart is its specific combination of functional groups and ring structures, which confer unique reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H19N3O2 |
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Molecular Weight |
273.33 g/mol |
IUPAC Name |
(6-ethyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C15H19N3O2/c1-3-11-9-12(13-10(2)17-20-14(13)16-11)15(19)18-7-5-4-6-8-18/h9H,3-8H2,1-2H3 |
InChI Key |
SIHOOMYGDSFOLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NOC2=N1)C)C(=O)N3CCCCC3 |
Origin of Product |
United States |
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